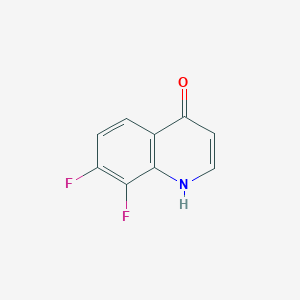

7,8-Difluoro-4-hydroxyquinoline

描述

7,8-Difluoro-4-hydroxyquinoline (CAS: 1142193-11-0) is a fluorinated quinoline derivative primarily used in research settings. It is provided as a 10 mM solution in 25 µL aliquots, with a purity exceeding 98.00% . The compound requires careful handling: solutions should be stored at -80°C (6-month stability) or -20°C (1-month stability) to avoid degradation. Its solubility is enhanced by heating to 37°C and sonication, with dimethyl sulfoxide (DMSO) as a common solvent for stock preparation.

属性

IUPAC Name |

7,8-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOETXRLDHWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653758 | |

| Record name | 7,8-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142193-11-0 | |

| Record name | 7,8-Difluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-4-hydroxyquinoline typically involves the nucleophilic substitution of halogen atoms in quinoline derivatives. One common method is the reaction of 5,6,7,8-tetrachloroquinoline with a fluorinating agent, resulting in the formation of this compound . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Types of Reactions: 7,8-Difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Cyclization and Cycloaddition: These reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines and fused heterocyclic compounds, which can exhibit unique biological and chemical properties .

科学研究应用

7,8-Difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 7,8-Difluoro-4-hydroxyquinoline involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved can vary depending on the specific application and target organism .

相似化合物的比较

Positional Isomers of Difluoro-4-hydroxyquinoline

Several positional isomers share the difluoro-hydroxyquinoline backbone but differ in fluorine substitution patterns:

- 5,7-Difluoro-4-hydroxyquinoline (CAS: 874804-43-0): Fluorines at C5 and C7 positions. Purity: 95% .

- 5,8-Difluoro-4-hydroxyquinoline (CAS: 874781-10-9): Fluorines at C5 and C6. Purity: 95% .

- 5,7-Difluoro-4-hydroxy-2-methylquinoline (CAS: 288151-40-6): Adds a methyl group at C2. Purity: 95% .

Key Differences :

- Reactivity : The fluorine positions influence electronic effects. For example, 5,7-difluoro derivatives may exhibit distinct hydrogen-bonding capabilities compared to 7,8-difluoro analogs due to spatial arrangements.

- Applications: While 7,8-Difluoro-4-hydroxyquinoline is used in biochemical research, its isomers are often intermediates in medicinal chemistry for antimicrobial or kinase inhibitor development .

Substituent Variations

4-Amino-7,8-difluoro-2-phenylquinoline (CAS: 1189106-49-7)

- Structure: Substitutes the hydroxyl group with an amino group and adds a phenyl ring at C2.

- Properties: Molecular weight: 256.25 g/mol (vs. 195.15 g/mol for this compound). Predicted boiling point: 454.4°C (higher due to phenyl group) .

- Applications: The amino and phenyl groups enhance binding to biological targets, making this derivative relevant in anticancer drug discovery .

4-Bromo-7,8-difluoro-2-propylquinoline (CAS: 1189105-91-6)

- Structure : Bromine at C4 and a propyl group at C2.

- Safety : Classified under GHS Revision 8, requiring precautions for inhalation and skin contact .

- Utility : Bromine enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic chemistry .

Structural Analogs with Modified Backbones

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 1394662-70-4)

- Structure: Tetrahydroisoquinoline core (saturated ring) with 7,8-difluoro substitution.

- Molecular Weight: 206.22 g/mol (smaller than the aromatic quinoline derivatives).

- Applications : The saturated ring improves metabolic stability, favoring use in central nervous system (CNS) drug candidates .

3-Bromo-7,8-difluoro-4-hydroxyquinoline (CAS: 1204810-29-6)

- Structure : Bromine at C3 alongside 7,8-difluoro and 4-hydroxy groups.

- Commercial Availability: Supplied by four manufacturers, indicating broader industrial use compared to this compound .

生物活性

7,8-Difluoro-4-hydroxyquinoline is a derivative of quinoline that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two fluorine atoms at positions 7 and 8 and a hydroxyl group at position 4, exhibits a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline ring system that is known for its ability to interact with various biological targets due to its planar structure and electron-withdrawing fluorine substituents, which enhance its lipophilicity and binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of hydroxyquinolines often inhibit the growth of various bacterial strains. The presence of fluorine atoms enhances the compound's interaction with microbial targets, potentially leading to the inhibition of key enzymes involved in cell wall synthesis and other vital processes in bacteria .

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | E. coli | Inhibition observed |

| This compound | S. aureus | Moderate inhibition |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study reported that this compound inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation .

Case Study: Apoptosis Induction

A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential. The IC50 value for this compound was determined to be approximately 25 µM.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages .

| Cytokine | Control Level | Post-treatment Level |

|---|---|---|

| TNF-α | 250 pg/mL | 75 pg/mL |

| IL-6 | 300 pg/mL | 90 pg/mL |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The fluorine substituents enhance the compound's ability to bind to enzymes critical for microbial growth and cancer cell proliferation.

- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : Suppression of NF-κB-mediated transcriptional activation of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。